molecular formula C19H10BrFO2 B12531692 6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one CAS No. 652138-31-3

6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one

Cat. No.: B12531692
CAS No.: 652138-31-3
M. Wt: 369.2 g/mol
InChI Key: FDCCWPWWOIMLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one is a halogenated naphthopyranone derivative characterized by a bromine atom at position 6 and a 2-fluorophenyl group at position 2. Naphthopyranones are a class of fused polycyclic compounds known for diverse biological activities, including antiproliferative, antioxidant, and enzyme inhibitory properties .

Properties

CAS No.

652138-31-3

Molecular Formula

C19H10BrFO2

Molecular Weight

369.2 g/mol

IUPAC Name

6-bromo-2-(2-fluorophenyl)benzo[h]chromen-4-one

InChI

InChI=1S/C19H10BrFO2/c20-15-9-14-17(22)10-18(13-7-3-4-8-16(13)21)23-19(14)12-6-2-1-5-11(12)15/h1-10H

InChI Key

FDCCWPWWOIMLNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=CC=C4F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step organic reactions. One common method starts with the bromination of 2-(2-fluorophenyl)naphthalene to introduce the bromine atom at the 6-position. This is followed by a cyclization reaction to form the pyran ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Halogen atoms like bromine can be substituted with other groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as photochromic materials that change color in response to light.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation in tissues.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one differ in substituents at positions 2 and 6, which critically influence their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Naphthopyranones
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Biological Activities Reference
6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one Br (6), 2-Fluorophenyl (2) C₁₉H₁₀BrFO₂ 369.19 Hypothesized antiproliferative
α-Naphthoflavone (2-phenyl derivative) Phenyl (2) C₁₉H₁₂O₂ 272.30 Tubulin binding, research applications
2-(3,4-Dihydroxyphenyl)-4H-naphtho[1,2-b]pyran-4-one 3,4-Dihydroxyphenyl (2) C₁₉H₁₂O₄ 304.30 Antioxidant (DPPH assay)
2-(4-Morpholinyl)-4H-naphtho[1,2-b]pyran-4-one Morpholinyl (2) C₁₇H₁₅NO₃ 281.31 Potential AMPA receptor modulation
2-(Butylamino)-4H-naphtho[1,2-b]pyran-4-one Butylamino (2) C₁₇H₁₇NO₂ 267.32 Increased lipophilicity
6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one Furan (6), Pyridinyl (2) C₂₂H₁₃NO₃ 339.35 Electronic modulation via heterocycles

Physicochemical Properties

  • Solubility: Amino or hydroxyl groups (e.g., 2-aminophenyl, CAS 842122-36-5) improve aqueous solubility, whereas alkyl chains (butylamino) enhance lipid solubility .
  • Stability : Fluorine substitution reduces metabolic degradation, as seen in fluorinated pharmaceuticals, suggesting improved pharmacokinetics for the target compound .

Biological Activity

6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one is a compound belonging to the class of naphthopyran derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one is C15H10BrF1O. The compound features a naphthopyran core structure that is known for its significant biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthopyran derivatives. For instance, a series of 4H-pyran derivatives were evaluated for their cytotoxic effects against colorectal cancer cell lines (HCT-116). Compounds similar to 6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one demonstrated significant inhibition of cell proliferation and induced apoptosis through mechanisms involving caspase activation .

Table 1: Cytotoxicity Data of Related Naphthopyran Derivatives

CompoundIC50 (µM)Mechanism of Action
Compound A75.1CDK2 inhibition, apoptosis
Compound B85.88CDK2 inhibition, apoptosis
6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-oneTBDTBD

Antimicrobial Activity

Naphthopyran derivatives have also been investigated for their antimicrobial properties. Studies indicate that these compounds exhibit activity against various bacterial strains. For example, certain derivatives showed lower IC50 values than standard antibiotics like ampicillin against Gram-positive bacteria .

Table 2: Antimicrobial Activity

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus50 µg/mL
Compound BEscherichia coli30 µg/mL
6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-oneTBDTBD

Antioxidant Activity

The antioxidant properties of naphthopyran derivatives are also notable. Compounds in this class have shown effectiveness in scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

The mechanisms by which 6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase enzymes has been observed in related studies.
  • Antioxidant Mechanisms : Compounds may enhance the body's defense against oxidative stress by modulating antioxidant enzyme activities.

Case Studies

  • Study on Colorectal Cancer : A study evaluated the effects of various pyran derivatives on HCT-116 cells. The results indicated that certain compounds significantly inhibited cell growth and induced apoptosis via caspase activation pathways.
  • Antimicrobial Evaluation : Another investigation focused on the synthesis and evaluation of antimicrobial activity in naphthopyran derivatives, demonstrating promising results against multiple bacterial strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.